Bis(4-bromophenyl)(phenyl)phosphane

Übersicht

Beschreibung

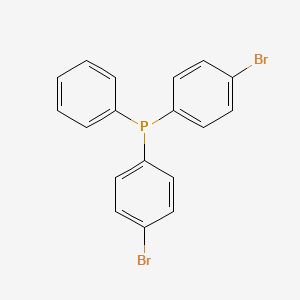

Bis(4-bromophenyl)(phenyl)phosphane is a notable compound in the field of organophosphorus chemistry. It features a central phosphorus atom bonded to three phenyl groups, with two of these groups being 4-bromophenyl. The presence of bromine atoms on the phenyl rings enhances its reactivity and facilitates various applications in organic synthesis .

Vorbereitungsmethoden

The synthesis of Bis(4-bromophenyl)(phenyl)phosphane typically involves the reaction of a suitable phenylphosphine precursor with bromobenzene . . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

Bis(4-bromophenyl)(phenyl)phosphane undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Common Reagents and Conditions: Typical reagents include bromobenzene and phenylphosphine precursors, with reaction conditions involving controlled temperatures and catalysts.

Major Products: The major products formed from these reactions include phosphine oxides and various substituted phosphines.

Wissenschaftliche Forschungsanwendungen

Bis(4-bromophenyl)(phenyl)phosphane has a wide range of applications in scientific research:

Material Science: The compound is utilized in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

Biology and Medicine: While specific applications in biology and medicine are less common, its role in catalysis can indirectly contribute to the synthesis of biologically active compounds.

Wirkmechanismus

The mechanism by which Bis(4-bromophenyl)(phenyl)phosphane exerts its effects is primarily based on its role as a ligand in catalytic processes. The electron-withdrawing bromine atoms in the phenyl rings improve the stability and efficiency of the palladium complex, enhancing the overall catalytic performance . This improvement is particularly valuable in the synthesis of complex organic molecules where high reactivity and selectivity are required .

Vergleich Mit ähnlichen Verbindungen

Bis(4-bromophenyl)(phenyl)phosphane can be compared with other similar compounds such as:

Bis(4-fluorophenyl)phenylphosphine oxide: This compound is used in hydroformylation reactions and the preparation of chlorine-tolerant polymers.

This compound oxide: Similar to this compound, this compound is used in coordination chemistry and material science.

Bis(4-aminophenoxy)phenyl phosphine oxide: Used in the synthesis of polyimide fibers with enhanced atomic oxygen resistance.

The uniqueness of this compound lies in its specific electronic properties conferred by the bromine substituents, which enhance its reactivity and utility in various catalytic and material science applications .

Biologische Aktivität

Bis(4-bromophenyl)(phenyl)phosphane, a phosphine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a phosphorus atom bonded to two 4-bromophenyl groups and one phenyl group. The presence of bromine atoms enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphine derivatives, including this compound. For instance, phosphine compounds have demonstrated significant activity against various bacterial strains, including drug-resistant pathogens.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential cellular processes. Studies indicate that phosphines can interact with bacterial proteins, leading to cell death or growth inhibition.

- Case Study : A study investigating the effects of phosphine derivatives on Staphylococcus aureus showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2 μg/mL, indicating potent activity against this pathogen .

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines.

- In Vitro Studies : Research has demonstrated that this compound exhibits antiproliferative effects in breast cancer cell lines such as MCF-7. The compound's IC50 values ranged between 10–33 nM, showing comparable efficacy to established chemotherapeutic agents .

- Mechanism of Action : The anticancer activity is believed to involve tubulin destabilization and interference with microtubule dynamics, which are critical for cell division. Compounds similar to this compound have been shown to bind at the colchicine site on tubulin, leading to apoptosis in cancer cells .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1 below:

| Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 2–64 | Disruption of cell membrane |

| Anticancer | MCF-7 Breast Cancer | 10–33 | Tubulin destabilization |

| Anticancer | MDA-MB-231 (Triple-Negative) | 23–33 | Apoptosis induction via microtubule interference |

Eigenschaften

IUPAC Name |

bis(4-bromophenyl)-phenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2P/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTRLZHQNYWEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438760 | |

| Record name | bis(4-bromophenyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84591-80-0 | |

| Record name | bis(4-bromophenyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.